1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-pyrimidin-2-ylurea
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Overview
Description
3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)-1-(PYRIMIDIN-2-YL)UREA is a synthetic organic compound that features a urea functional group attached to a pyrimidine ring and a hexafluoroisopropyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)-1-(PYRIMIDIN-2-YL)UREA typically involves the reaction of a pyrimidine derivative with a hexafluoroisopropyl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of isocyanate.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-pressure reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrimidine ring.
Reduction: Reduction reactions could potentially reduce the urea group to an amine.
Substitution: The hexafluoroisopropyl group may be substituted under certain conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyrimidine oxide, while reduction could yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
In biological research, derivatives of this compound might be investigated for their activity against various biological targets, such as enzymes or receptors.
Medicine
Medicinal applications could include the development of new drugs, particularly those targeting specific pathways in diseases such as cancer or infectious diseases.
Industry
In industry, the compound might be used in the development of new materials, such as polymers with unique properties due to the presence of the hexafluoroisopropyl group.
Mechanism of Action
The mechanism of action for compounds like 3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)-1-(PYRIMIDIN-2-YL)UREA would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The hexafluoroisopropyl group might enhance the compound’s binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)-1-(pyrimidin-2-yl)urea
- 3-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-1-(pyridin-2-yl)urea
Uniqueness
The presence of the hexafluoroisopropyl group in 3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)-1-(PYRIMIDIN-2-YL)UREA makes it unique compared to similar compounds. This group can significantly alter the compound’s chemical properties, such as its lipophilicity, stability, and reactivity.
Properties
Molecular Formula |
C9H8F6N4O |
---|---|
Molecular Weight |
302.18 g/mol |
IUPAC Name |
1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-pyrimidin-2-ylurea |
InChI |
InChI=1S/C9H8F6N4O/c1-7(8(10,11)12,9(13,14)15)19-6(20)18-5-16-3-2-4-17-5/h2-4H,1H3,(H2,16,17,18,19,20) |
InChI Key |
QSEJOZAGULTILJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=NC=CC=N1 |
Origin of Product |
United States |
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